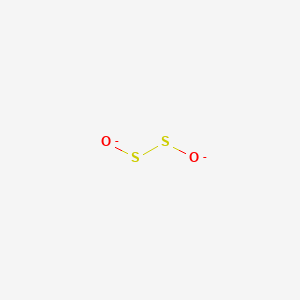
Disulfanediolate(2-)
Description
Disulfanediolate(2−) is a dianionic sulfur-containing species characterized by a disulfide (S–S) bond and two deprotonated hydroxyl (–O⁻) groups. Such compounds typically exhibit redox activity, ligand properties, and applications in catalysis or materials science. Due to its anionic nature, it likely forms salts with counterions like sodium or potassium, enhancing solubility in polar solvents .
Properties
Molecular Formula |
O2S2-2 |
|---|---|
Molecular Weight |
96.13 g/mol |
InChI |
InChI=1S/H2O2S2/c1-3-4-2/h1-2H/p-2 |
InChI Key |
JARODAOQOSWMRF-UHFFFAOYSA-L |
SMILES |
[O-]SS[O-] |
Canonical SMILES |
[O-]SS[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate ()
Structural Similarities :
Key Differences :
- Functional Groups : Disulphonate has sulfonate groups, whereas Disulfanediolate(2−) features a disulfide and hydroxylate groups.
- Applications : Dipotassium disulphonate is used in dyes and surfactants due to its aromatic sulfonation , while Disulfanediolate(2−) may serve in redox reactions or metal coordination.
- Solubility : Dipotassium disulphonate (CAS 842-18-2) is highly water-soluble, whereas Disulfanediolate(2−) salts may require specific pH conditions for stability.
Data Table 1 : Comparative Properties
| Property | Disulfanediolate(2−) (Hypothetical) | Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate |
|---|---|---|
| Charge | 2− | 2− |
| Key Functional Groups | S–S, –O⁻ | –SO₃⁻ |
| Solubility | Moderate in polar solvents | High in water |
| Applications | Redox chemistry, catalysis | Dyes, surfactants |
Disodium Mono(2-Ethylhexyl) Sulfosuccinate ()
Structural Similarities :
- Sulfosuccinate backbone includes sulfur and oxygen atoms, similar to Disulfanediolate(2−)’s S–O motifs.
- Both are surfactants, with anionic charges enhancing micelle formation.
Key Differences :
- Branching : Sulfosuccinate has a branched 2-ethylhexyl chain, improving lipid solubility, whereas Disulfanediolate(2−) likely lacks such hydrophobicity.
- Purity Standards : Sulfosuccinate is available in high-purity grades (≥99% by TLC) for pharmaceutical use , whereas Disulfanediolate(2−) synthesis and standardization may require further study.
Data Table 2 : Surfactant Properties
| Property | Disulfanediolate(2−) (Hypothetical) | Disodium Mono(2-Ethylhexyl) Sulfosuccinate |
|---|---|---|
| Charge | 2− | 2− |
| Hydrophobic Component | Minimal | 2-ethylhexyl chain |
| Purity Grades | Not established | ≥99% (USP/BioUltra) |
| Use Cases | Potential industrial catalysis | Pharmaceuticals, laxatives |
4,4′-Sulfonyldiphenol ()
Structural Similarities :
- Central sulfonyl (–SO₂–) group mirrors the sulfur-oxygen bonding in Disulfanediolate(2−).
- Both may participate in polymerization or crosslinking reactions.
Key Differences :
- Charge: Sulfonyldiphenol is neutral, unlike the dianionic Disulfanediolate(2−).
- Reactivity: Sulfonyldiphenol is a monomer in polycarbonate synthesis , while Disulfanediolate(2−) may act as a ligand or reducing agent.
Data Table 3 : Reactivity Comparison
| Property | Disulfanediolate(2−) (Hypothetical) | 4,4′-Sulfonyldiphenol |
|---|---|---|
| Charge | 2− | Neutral |
| Key Reactivity | Redox-active, ligand potential | Polymerization substrate |
| Industrial Use | Catalysis, materials science | Polycarbonate production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


